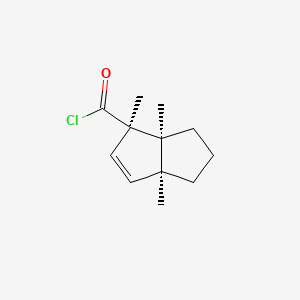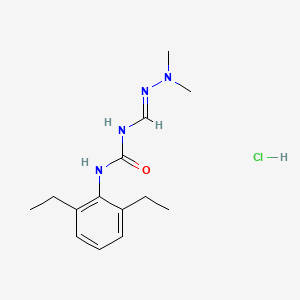
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride: is a synthetic organic compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a urea moiety substituted with a dimethylamidino group and a 2,6-diethylphenyl group, making it unique in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride typically involves the reaction of 2,6-diethylphenyl isocyanate with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, converting it into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amidino group, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted urea derivatives, oxidized phenyl compounds, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts for organic reactions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
- Evaluated for its role in drug delivery systems due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved include the inhibition of enzyme activity through competitive binding or the alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
- Urea, 1-dimethylamidino-3-(2,6-dimethylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-diisopropylphenyl)-, hydrochloride
- Urea, 1-dimethylamidino-3-(2,6-dichlorophenyl)-, hydrochloride
Comparison:
- Urea, 1-dimethylamidino-3-(2,6-diethylphenyl)-, hydrochloride is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties.
- Compared to its dimethyl and diisopropyl analogs, the diethyl derivative exhibits different reactivity and binding affinity towards molecular targets.
- The dichlorophenyl analog shows different chemical behavior due to the presence of electron-withdrawing chlorine atoms, affecting its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
65009-07-6 |
|---|---|
Fórmula molecular |
C14H23ClN4O |
Peso molecular |
298.81 g/mol |
Nombre IUPAC |
1-(2,6-diethylphenyl)-3-[(E)-(dimethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-5-11-8-7-9-12(6-2)13(11)17-14(19)15-10-16-18(3)4;/h7-10H,5-6H2,1-4H3,(H2,15,16,17,19);1H |
Clave InChI |
ZDYJJSHHDRAXEI-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(C(=CC=C1)CC)NC(=O)N/C=N/N(C)C.Cl |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)NC=NN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Butanol,[1-14C]](/img/structure/B13811629.png)
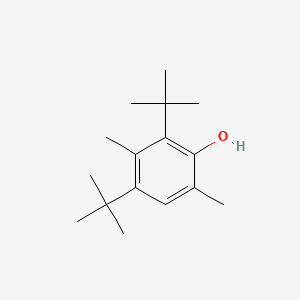
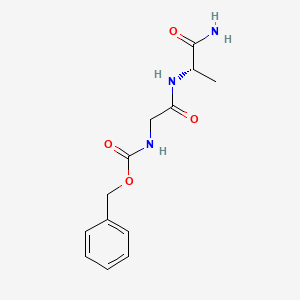
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
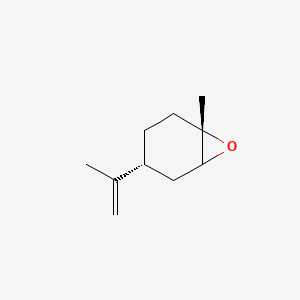
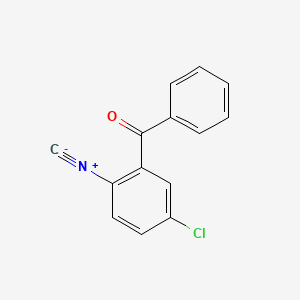
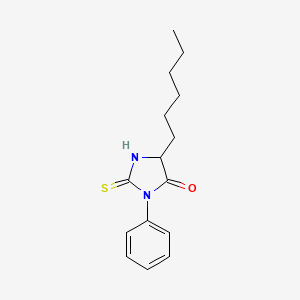
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
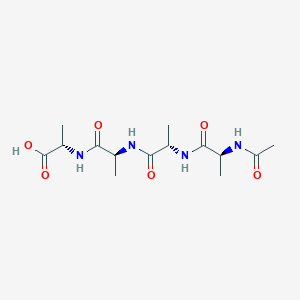
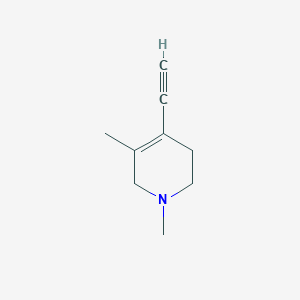
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
